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3'-Hydroxymethyl ddU - 80647-03-6

3'-Hydroxymethyl ddU

Catalog Number: EVT-8795313
CAS Number: 80647-03-6
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-Hydroxymethyl 2'-deoxyuridine, also known as 3'-Hydroxymethyl ddU, is a modified nucleoside derived from deoxyuridine. It is characterized by the presence of a hydroxymethyl group at the 3' position of the sugar moiety. This compound is significant in biochemical research, particularly in studies related to DNA damage and repair mechanisms. The hydroxymethyl modification can influence the stability and reactivity of nucleic acids, making it a valuable tool in molecular biology.

Source

3'-Hydroxymethyl ddU is typically synthesized from uridine derivatives through various chemical reactions. It can also be found as a product of oxidative stress on DNA, where hydroxyl radicals attack thymidine residues, leading to the formation of hydroxymethylated nucleosides. Its presence has been documented in cells exposed to oxidizing agents and radiation, indicating its role as a marker for DNA damage.

Classification

Chemically, 3'-Hydroxymethyl ddU belongs to the class of nucleoside analogs. It is categorized under modified nucleosides that are used to study nucleic acid interactions, stability, and biological functions. This compound is particularly relevant in the context of DNA repair studies and the development of therapeutic agents targeting nucleic acids.

Synthesis Analysis

The synthesis of 3'-Hydroxymethyl ddU can be achieved through several methods:

  1. Solid-Phase Synthesis: This method involves the use of phosphoramidite chemistry to incorporate the hydroxymethyl group at specific positions within oligonucleotides. The process includes protecting groups that allow selective reactions at the desired sites while preventing unwanted side reactions .
  2. Acid-Catalyzed Reactions: Hydroxymethyl derivatives can be synthesized through condensation reactions involving uracil derivatives and alcohols or carboxylic acids in acidic conditions. For example, 5-(hydroxymethyl)uracil can react under these conditions to yield various derivatives .
  3. Biosynthetic Approaches: Enzymatic methods utilizing DNA polymerases have also been explored for the incorporation of 3'-Hydroxymethyl ddU into oligonucleotides, although yields can be low (1-4%) when using triphosphate derivatives .

Technical Details

The solid-phase synthesis often employs a series of coupling and deprotection steps, with high coupling yields (>98%) reported for oligonucleotides containing modified nucleosides like 3'-Hydroxymethyl ddU . Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the structure and purity of synthesized products.

Molecular Structure Analysis

The molecular structure of 3'-Hydroxymethyl ddU consists of:

  • Base: Uracil
  • Sugar: Deoxyribose with a hydroxymethyl group at the 3' position
  • Phosphate Group: Typically present when incorporated into oligonucleotides

Structure Data

  • Molecular Formula: C₁₁H₁₄N₂O₅
  • Molecular Weight: Approximately 258.24 g/mol
  • Key Functional Groups: Hydroxymethyl (-CH₂OH) at the 3' position enhances solubility and may affect hydrogen bonding properties.
Chemical Reactions Analysis

3'-Hydroxymethyl ddU participates in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The hydroxymethyl group can act as a nucleophile in substitution reactions, potentially forming new bonds with electrophiles.
  2. Condensation Reactions: Under acidic conditions, it can condense with other nucleophiles (alcohols or amines), leading to more complex structures that may be useful in drug design or biochemical assays .
  3. Oxidative Reactions: As a product of oxidative stress, it may undergo further reactions that lead to additional modifications on DNA or RNA.

Technical Details

Reactions involving 3'-Hydroxymethyl ddU are often monitored using spectroscopic techniques such as nuclear magnetic resonance and high-performance liquid chromatography to track product formation and purity.

Mechanism of Action

The mechanism by which 3'-Hydroxymethyl ddU exerts its effects primarily relates to its role in mimicking natural nucleosides during DNA synthesis and repair processes:

  1. Incorporation into DNA: When incorporated into DNA strands, it can alter base pairing properties and stability, leading to potential mutations or changes in gene expression.
  2. Interference with Repair Mechanisms: Its presence may impede normal DNA repair pathways due to structural differences from natural deoxyribonucleotides.

Process Data

Studies have shown that modified nucleosides like 3'-Hydroxymethyl ddU can affect polymerase activity during replication, potentially leading to misincorporation events or stalling during replication .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Exhibits reactivity typical of modified nucleosides; participates in both electrophilic and nucleophilic reactions.

Relevant Data or Analyses

Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance spectroscopy (NMR) provide insights into functional groups and molecular interactions .

Applications

3'-Hydroxymethyl ddU has several scientific applications:

  1. Biochemical Research: Used as a model compound to study DNA damage and repair mechanisms.
  2. Drug Development: Investigated for its potential use in designing antiviral or anticancer agents by targeting specific DNA pathways.
  3. Diagnostic Tools: Its incorporation into oligonucleotides serves as a marker for oxidative stress-related DNA damage in cellular studies.
Introduction

Biochemical Rationale for Nucleoside Analogue Development

Nucleoside analogues represent a cornerstone of antiviral therapy, functioning as synthetic mimics of endogenous nucleosides that disrupt viral replication processes. These compounds require intracellular activation via phosphorylation to their triphosphate forms, which then compete with natural nucleotides for incorporation into nascent viral nucleic acid chains. Upon incorporation, they induce premature chain termination due to the absence of a 3′-hydroxyl group essential for phosphodiester bond formation. This mechanism is particularly effective against retroviral reverse transcriptases and viral polymerases, which often exhibit higher affinity for nucleoside analogues than cellular polymerases [3] [6] [7].

The efficacy of nucleoside analogues is critically dependent on efficient intracellular phosphorylation. The initial phosphorylation step (nucleoside to monophosphate) is frequently rate-limiting due to substrate specificity constraints of host kinases. For example, thymidine kinase efficiently phosphorylates zidovudine but exhibits poor activity against certain 2′,3′-dideoxynucleosides like 2′,3′-dideoxyuridine. This limitation necessitates high therapeutic doses, increasing off-target effects and contributing to toxicity profiles. Consequently, strategic molecular modifications aim to bypass this bottleneck, either by enhancing kinase recognition or by delivering pre-phosphorylated prodrugs [6] [9].

Table 1: Key Phosphorylation Challenges in Nucleoside Analogue Activation

Nucleoside AnalogueInitial KinasePhosphorylation EfficiencyMajor Metabolic Bottleneck
ZidovudineThymidine kinaseHigh (Km = 3.2 μM)Thymidylate kinase (MP→DP)
Didanosine5′-NucleotidaseModerateAdenylate kinase (MP→DP)
2′,3′-DideoxyuridineThymidine kinaseNegligibleInitial monophosphorylation
3′-Hydroxymethyl ddUNot characterizedPresumed lowTheoretical: MP→DP conversion

Historical Context of 2′,3′-Dideoxynucleoside Antivirals

The development of 2′,3′-dideoxynucleoside antivirals originated from foundational research in the 1960s–1980s, when synthetic nucleoside chemistry converged with emerging virology. The discovery that 2′,3′-dideoxyadenosine inhibited human immunodeficiency virus reverse transcriptase catalyzed intensive exploration of dideoxynucleoside analogues. This led to the sequential approval of seven 2′,3′-dideoxynucleosides by 2004, including zidovudine (1987), didanosine (1991), zalcitabine (1992), stavudine (1994), lamivudine (1995), abacavir (1998), and emtricitabine (2004). These agents collectively formed the backbone of highly active antiretroviral therapy despite limitations in phosphorylation efficiency and mitochondrial toxicity [3] [7].

A critical evolutionary step was the structural refinement of the sugar moiety to optimize antiviral activity and metabolic stability. Key modifications included:

  • 3′-Azido substitution (zidovudine): Enhanced metabolic stability and improved thymidine kinase recognition
  • 3′-Thiaheterocycle (lamivudine/emtricitabine): Created enantiomeric selectivity favoring the (-)-L-isomer for reduced toxicity
  • 2′,3′-Unsaturation (stavudine): Increased affinity for viral reverse transcriptase
  • 3′-Hydroxymethyl introduction: An underexplored modification designed to preserve chain-terminating capability while potentially altering phosphorylation kinetics and resistance profiles [3] [6] [7].

Table 2: Historical Development of Clinically Approved 2′,3′-Dideoxynucleosides

Year ApprovedGeneric NameMolecular ModificationPrimary Viral Target
1987Zidovudine3′-Azido substitutionHIV
1991DidanosineHypoxanthine base; inosine analogueHIV
1992ZalcitabineCytosine baseHIV
1994Stavudine2′,3′-UnsaturationHIV
1995Lamivudine3′-Thiacyclidine (L-configuration)HIV/HBV
1998AbacavirCyclopropylaminopurineHIV
2004Emtricitabine5-Fluoro-3′-thiacytidineHIV/HBV

Emergence of 3′-Hydroxymethyl ddU as a Modified Nucleoside Prodrug Candidate

3′-Hydroxymethyl-2′,3′-dideoxyuridine (3′-Hydroxymethyl ddU) emerged as a strategic response to the pharmacological limitations of first-generation dideoxynucleosides. Unlike its parent compound 2′,3′-dideoxyuridine—which shows negligible antiviral activity due to poor monophosphorylation—the hydroxymethyl modification introduces a metabolically activatable group. This modification preserves the essential 3′-hydrogen necessary for chain termination while providing a chemical handle for prodrug derivatization. The hydroxymethyl group (-CH₂OH) sterically resembles the natural 3′-hydroxyl group but lacks its nucleophilic functionality, maintaining the obligatory chain-terminating phenotype [3] [7].

Chemically, 3′-Hydroxymethyl ddU (empirical formula C₁₀H₁₄N₂O₆, molecular weight 258.23 g/mol) features:

  • A uracil nucleobase enabling specific recognition by viral kinases
  • A 2′,3′-dideoxyribose scaffold preventing 3′-elongation
  • A 3′-hydroxymethyl substituent (-CH₂OH) providing steric bulk comparable to natural 3′-OH but with distinct electronic properties
  • Enhanced solubility (>1000 g/L at 20°C) compared to lipophilic analogues like 5-iodo-dideoxyuridine derivatives [1] [5].

The hydroxymethyl group serves dual purposes:

  • Metabolic Targeting: The hydroxyl group enables esterification or phosphoramidate conjugation (ProTide technology), facilitating intracellular delivery as monophosphate prodrugs
  • Steric Mimicry: Molecular modeling suggests the -CH₂OH group occupies spatial coordinates similar to 3′-OH in natural nucleosides, potentially enhancing kinase binding without enabling phosphodiester bond formation [6] [9].

Synthetic challenges include regioselective hydroxymethylation at the 3′-position without epimerization and the labile nature of glycosidic bonds under strong alkylating conditions. Contemporary routes employ:

  • Vorbrüggen glycosylation of silylated uracil with 3-hydroxymethyl-1,2-di-O-acetylribofuranose
  • Enzymatic transglycosylation using immobilized purine nucleoside phosphorylase
  • Direct hydroxymethylation of 2′,3′-didehydro-2′,3′-dideoxyuridine using formaldehyde under palladium catalysis [9].

Current research focuses on prodrug strategies to bypass initial phosphorylation, including:

  • Phosphoramidate ProTides: Masking the monophosphate with aryloxy/amino acid ester groups
  • Di/Triphosphate Prodrugs: Hydrolytically stable derivatives delivering pre-activated phosphates
  • Lipophilic Conjugates: Fatty acid esters enhancing cellular uptake via passive diffusion [6] [9].

Properties

CAS Number

80647-03-6

Product Name

3'-Hydroxymethyl ddU

IUPAC Name

1-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C10H14N2O5/c13-4-6-3-9(17-7(6)5-14)12-2-1-8(15)11-10(12)16/h1-2,6-7,9,13-14H,3-5H2,(H,11,15,16)/t6-,7-,9-/m1/s1

InChI Key

WVMUUUBOMXOTAW-ZXFLCMHBSA-N

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)CO

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)CO

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